molecular formula C20H16N4O4 B5172106 4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide

4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5172106
M. Wt: 376.4 g/mol
InChI Key: IUJPOPNAMUSXDU-UHFFFAOYSA-N
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Description

4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a nitrobenzoyl group, an amide linkage, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps. One common method starts with the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with an amine derivative, such as pyridin-3-ylmethylamine, under controlled conditions to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage and aromatic rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide: Similar structure but with different substituents.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring instead of a benzamide.

Uniqueness

4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-19(22-13-14-2-1-11-21-12-14)15-3-7-17(8-4-15)23-20(26)16-5-9-18(10-6-16)24(27)28/h1-12H,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPOPNAMUSXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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